molecular formula C14H13N3O2 B5690579 N'-(2-methylbenzoyl)nicotinohydrazide

N'-(2-methylbenzoyl)nicotinohydrazide

Cat. No. B5690579
M. Wt: 255.27 g/mol
InChI Key: BVWAJQGVTNGDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methylbenzoyl)nicotinohydrazide, commonly known as MNA, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It is a potent activator of the α7 subtype of nAChRs, which are expressed in various regions of the central nervous system (CNS) and play a crucial role in cognitive function, memory, and learning. MNA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

MNA acts as a positive allosteric modulator of the α7 N'-(2-methylbenzoyl)nicotinohydrazides, which are widely distributed in the CNS and are involved in various physiological and pathological processes. Activation of α7 N'-(2-methylbenzoyl)nicotinohydrazides by MNA leads to the influx of calcium ions into the cells, which triggers downstream signaling cascades that are important for synaptic plasticity, neuroprotection, and neurogenesis.
Biochemical and Physiological Effects:
MNA has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of BDNF, a neurotrophic factor that is critical for the survival and growth of neurons. MNA has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in the pathogenesis of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

MNA has several advantages for lab experiments, including its high potency and selectivity for the α7 N'-(2-methylbenzoyl)nicotinohydrazides, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, MNA also has some limitations, including its poor solubility in water and its instability under certain conditions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on MNA. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorder. Another direction is to explore its mechanism of action in more detail, including its interactions with other signaling pathways and neurotransmitter systems. Additionally, the development of new formulations and delivery methods for MNA could improve its pharmacokinetics and bioavailability, and enhance its therapeutic efficacy.

Synthesis Methods

MNA can be synthesized by reacting 2-methylbenzoyl chloride with nicotinic acid hydrazide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification and recrystallization. The purity and yield of MNA can be improved by using different solvents and purification methods.

Scientific Research Applications

MNA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and schizophrenia. MNA has also been found to have antidepressant-like effects in rodents, possibly through its modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.

properties

IUPAC Name

N'-(2-methylbenzoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-5-2-3-7-12(10)14(19)17-16-13(18)11-6-4-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWAJQGVTNGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N'-(pyridine-3-carbonyl)benzohydrazide

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